4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H4ClF3N2O2 . It has a molecular weight of 228.56 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 228.56 . The compound’s density is predicted to be 1.50±0.1 g/cm3 .Scientific Research Applications
Cancer Treatment Research
- A study by ロバート ヘンリー,ジェームズ (2006) discusses compounds structurally related to 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. These compounds, including variants of piperidine-4-carboxylic acid, show potential in inhibiting Aurora A kinase, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Characterization
- G. Ganga Reddy et al. (2022) conducted a study on the synthesis and characterization of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which shares a similar structure with the compound . Their research included molecular docking studies to predict binding interactions with target proteins like EGFR (G. Ganga Reddy et al., 2022).
Structural and Computational Studies
- Li-qun Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives, including studies on molecular structure and thermodynamic properties using X-ray diffraction and theoretical calculations. These studies contribute to understanding the structural properties of compounds like this compound (Li-qun Shen et al., 2012).
Insecticide Intermediates
- Tan Hai-jun (2009) explored the synthesis of 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, a key intermediate for new ryanodine acceptor activator insecticides. This research underlines the industrial application of such compounds in developing novel insecticides (Tan Hai-jun, 2009).
Reactivity with Halogens
- A. Molchanov et al. (2002, 2003) studied the reaction of esters of 4,5-dihydro-1H-pyrazole-3,5,5-tricarboxylic acids with halogens. These reactions yield various esters and acids, highlighting the reactivity of pyrazole derivatives with halogens, which is relevant for understanding the chemical properties of this compound (A. Molchanov et al., 2002), (A. Molchanov et al., 2003).
Electrosynthesis
- B. V. Lyalin et al. (2009) investigated the electrosynthesis of 4-chloropyrazolecarboxylic acids, providing insights into the synthetic processes that can be applied to the compound (B. V. Lyalin et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to have analgesic potential, suggesting that they may interact with pain receptors or related pathways .
Mode of Action
It’s worth noting that similar compounds have been found to display potent analgesic efficacy, suggesting that they may interact with pain pathways in a way that alleviates pain .
Biochemical Pathways
Based on the analgesic properties of similar compounds, it can be inferred that the compound may affect pain signaling pathways .
Result of Action
Similar compounds have been found to have analgesic effects, suggesting that this compound may also have potential in pain management .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Properties
IUPAC Name |
4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWXOYNVUAWUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160908 | |
Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128694-71-3 | |
Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128694-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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